molecular formula C12H17ClFNO B1436382 1-(2-Cyclopropylmethoxy-3-fluorophenyl)-ethylamine hydrochloride CAS No. 2206608-27-5

1-(2-Cyclopropylmethoxy-3-fluorophenyl)-ethylamine hydrochloride

Cat. No. B1436382
M. Wt: 245.72 g/mol
InChI Key: KAGLMNRYDFAQCX-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains an ethylamine functional group attached to a phenyl ring. The phenyl ring is substituted with a fluorine atom and a cyclopropylmethoxy group. The compound is in the form of a hydrochloride salt, which means it carries a positive charge that is neutralized by a chloride ion .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, which is a planar, aromatic system. The cyclopropylmethoxy and ethylamine groups would add steric bulk to the molecule, and the fluorine atom would introduce a region of high electronegativity .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and reactions with carbonyl compounds. The phenyl ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have a basic pKa and to be able to form hydrogen bonds. The presence of the phenyl ring could contribute to its lipophilicity .

Scientific Research Applications

Ethylene Inhibition in Plants

Research on 1-methylcyclopropene (1-MCP), a compound structurally distinct but related in terms of cyclopropyl functional groups, shows significant advancements in understanding ethylene's role in plants. 1-MCP is known to prevent ethylene effects in a broad range of fruits, vegetables, and floriculture crops, suggesting that compounds affecting ethylene pathways can have widespread applications in agriculture for enhancing the shelf-life and quality of produce (Blankenship & Dole, 2003).

Anticancer Compounds

A study on various synthetic compounds for anticancer applications highlights the importance of specific functional groups and their placement on the compound's efficacy against cancer cells. The research identified compounds with high tumor specificity and minimal keratinocyte toxicity, indicating the potential for structural modifications to enhance anticancer activity. This suggests that targeted modifications in compounds like “1-(2-Cyclopropylmethoxy-3-fluorophenyl)-ethylamine hydrochloride” could be explored for cancer therapy applications (Sugita et al., 2017).

Controlled Release of Active Compounds

A review on the stabilization and controlled release of gaseous/volatile active compounds, such as 1-MCP for preserving fresh produce, emphasizes the development of formulations for improved safety and quality maintenance. This area of research is pertinent to compounds with specific release mechanisms or those requiring stabilization for practical applications (Chen et al., 2020).

Safety And Hazards

Without specific safety data for this compound, general safety precautions for handling amines should be followed. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also be interesting to investigate its physical properties in more detail .

properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-3-fluorophenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9;/h2-4,8-9H,5-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLMNRYDFAQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)OCC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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